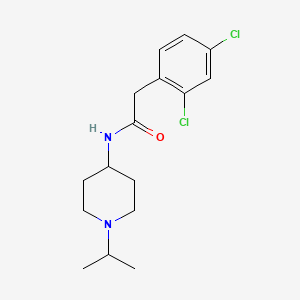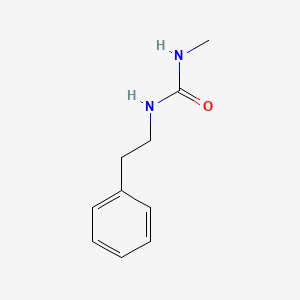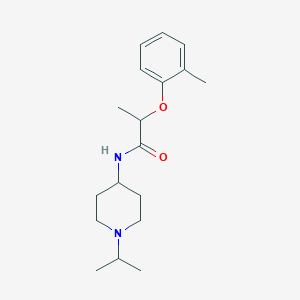![molecular formula C19H24N2OS B5232418 1-[(5-isopropyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5232418.png)
1-[(5-isopropyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-isopropyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine, commonly known as ITCP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ITCP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
科学研究应用
ITCP has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. ITCP has been shown to have neuroprotective properties and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. ITCP has also been shown to have antioxidant properties, which can protect neurons from oxidative stress, a common feature of neurodegenerative diseases.
作用机制
The mechanism of action of ITCP is not fully understood, but it is believed to act through multiple pathways. ITCP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. ITCP has also been shown to modulate the activity of NMDA receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects
ITCP has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective and antioxidant properties, ITCP has been shown to have anti-inflammatory effects. ITCP can inhibit the production of pro-inflammatory cytokines, which are involved in the development of neuroinflammation. ITCP has also been shown to improve mitochondrial function, which can protect neurons from oxidative stress.
实验室实验的优点和局限性
One advantage of ITCP is its high potency, which makes it an attractive candidate for drug development. ITCP has also been shown to have low toxicity, which is important for its potential therapeutic applications. However, one limitation of ITCP is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on ITCP. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate the mechanism of action of ITCP and to determine its efficacy and safety in animal models and clinical trials. Another area of interest is the development of novel ITCP derivatives with improved pharmacological properties, such as increased solubility and selectivity for specific targets. Finally, ITCP could also be studied for its potential applications in other areas, such as cancer therapy and cardiovascular disease.
合成方法
The synthesis of ITCP involves the reaction of 1-(5-isopropyl-3-thienyl)carbonyl)piperazine with 2-methylbenzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by reduction of the resulting imine intermediate. The final product is obtained through purification and isolation steps.
属性
IUPAC Name |
[4-(2-methylphenyl)piperazin-1-yl]-(5-propan-2-ylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-14(2)18-12-16(13-23-18)19(22)21-10-8-20(9-11-21)17-7-5-4-6-15(17)3/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIIPVDWFGTSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CSC(=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methylphenyl)piperazin-1-yl][5-(propan-2-yl)thiophen-3-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5232344.png)
![N-(2-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5232363.png)
![2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5232371.png)
![N-[2-(2-chlorophenyl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5232373.png)
![4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5232377.png)
![3-amino-N-[4-(aminosulfonyl)phenyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5232381.png)

![2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B5232386.png)
![3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5232395.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[(diphenylmethyl)amino]carbonyl}propanamide](/img/structure/B5232400.png)

![N-(2-chlorophenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5232410.png)

